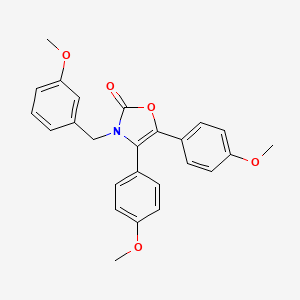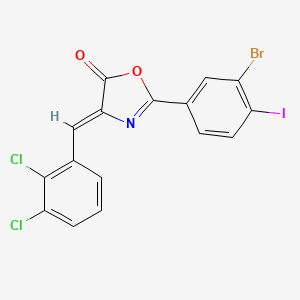![molecular formula C28H19F6NO2 B11074774 N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11074774.png)
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple aromatic rings and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylphenoxy intermediate, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aromatic rings facilitate π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-phenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide
- N-[2-(2-benzylphenoxy)-5-(methyl)phenyl]-3-(trifluoromethyl)benzamide
- N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(methyl)benzamide
Uniqueness
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. The benzylphenoxy moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H19F6NO2 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H19F6NO2/c29-27(30,31)21-11-6-10-20(16-21)26(36)35-23-17-22(28(32,33)34)13-14-25(23)37-24-12-5-4-9-19(24)15-18-7-2-1-3-8-18/h1-14,16-17H,15H2,(H,35,36) |
InChI Key |
KLGLCJPCOJXAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
![(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11074701.png)
![4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B11074705.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11074719.png)

![4-fluorophenyl {4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate](/img/structure/B11074751.png)
![6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11074758.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B11074764.png)
![Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate](/img/structure/B11074765.png)

![Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B11074781.png)

![N,N'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]](/img/structure/B11074786.png)
![1-(2-Chlorobenzyl)-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074793.png)
